Hexafluoro-2-(p-tolyl)isopropanol
Overview
Description
Hexafluoro-2-(p-tolyl)isopropanol is a chemical compound with the molecular formula C10H8F6O. It is known for its unique structure, which includes a benzene ring substituted with a methyl group and two trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
Hexafluoro-2-(p-tolyl)isopropanol is primarily used as a hydrophobic monomer in the production of dental materials, such as methacrylates and polymers . Its primary target is to improve the resistance of these materials to water .
Mode of Action
The compound interacts with its targets by being incorporated into the polymer structure, thereby increasing the hydrophobicity of the material . This interaction results in an improved resistance to water, which is crucial for the longevity and effectiveness of dental materials .
Biochemical Pathways
It plays a significant role in the photopolymerization process due to its lack of susceptibility to photodegradation by ultraviolet light .
Result of Action
The incorporation of this compound into dental materials results in improved water resistance . This enhances the durability and effectiveness of these materials, contributing to their long-term performance in dental applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has been found to be effective in photopolymerization experiments due to its lack of susceptibility to photodegradation by ultraviolet light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoro-2-(p-tolyl)isopropanol typically involves the reaction of 4-methylbenzyl alcohol with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the introduction of the trifluoromethyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Hexafluoro-2-(p-tolyl)isopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol or 4-methylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Hexafluoro-2-(p-tolyl)isopropanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 4-methyl-: Similar structure but lacks the trifluoromethyl groups.
Benzenemethanol, alpha-methyl-: Contains a methyl group on the alpha carbon instead of trifluoromethyl groups.
4-(Trifluoromethyl)benzyl alcohol: Contains a single trifluoromethyl group instead of two.
Uniqueness
Hexafluoro-2-(p-tolyl)isopropanol is unique due to the presence of two trifluoromethyl groups, which significantly alter its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F6O/c1-6-2-4-7(5-3-6)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAVZPXKNQAALI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062102 | |
Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2010-61-9 | |
Record name | 4-Methyl-α,α-bis(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2010-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Tolyl)hexafluoroisopropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-methyl-.alpha.,.alpha.-bis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methyl-alpha,alpha-bis(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-α,α-bis(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(P-TOLYL)HEXAFLUOROISOPROPANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6HQP575VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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